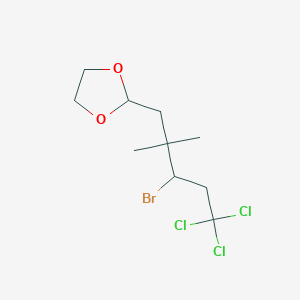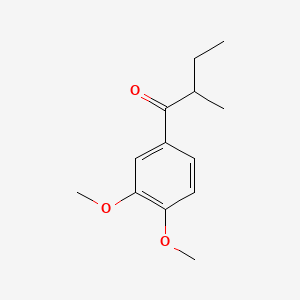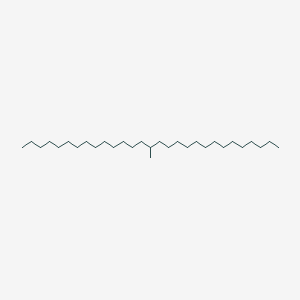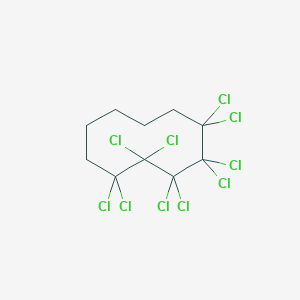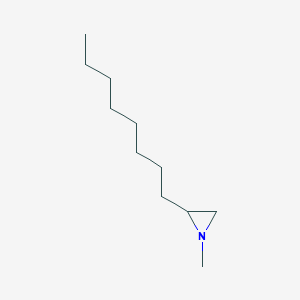
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
Méthodes De Préparation
The synthesis of 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate typically involves a multi-step process The initial step often includes the alkylation of pyridine with butyl, diethyl, and propyl groups under controlled conditionsIndustrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound’s unique properties make it suitable for use in biomolecular studies, including protein folding and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence various molecular pathways, including those involved in catalysis and molecular recognition .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, such as 1-butyl-3-methylimidazolium chloride or 1-hexyl-2-methylpyrazolium iodide, 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate stands out due to its unique combination of butyl, diethyl, and propyl groups. This structural uniqueness imparts distinct physicochemical properties, making it more suitable for specific applications in organic synthesis and industrial processes .
Similar compounds include:
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-2-methylpyrazolium iodide
- 1-n-Butyl-3-methylimidazolium hexafluorophosphate
Propriétés
Numéro CAS |
63789-07-1 |
|---|---|
Formule moléculaire |
C18H31NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-butyl-3,5-diethyl-2-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C16H28N.C2H4O2/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2;1-2(3)4/h12-13H,5-11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
TWABJUMKLIZKKO-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=CC(=CC(=C1CCC)CC)CC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
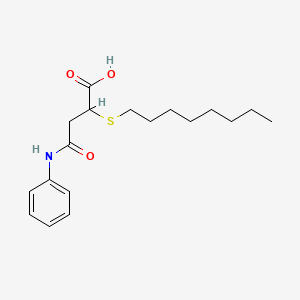
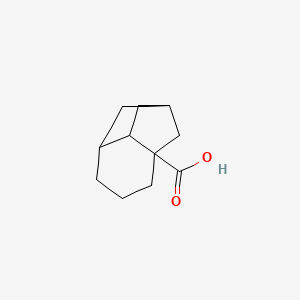
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
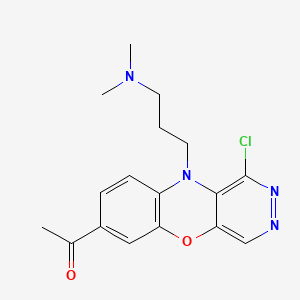
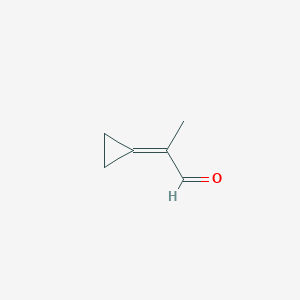
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
